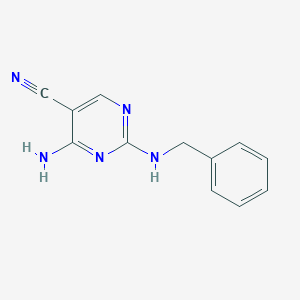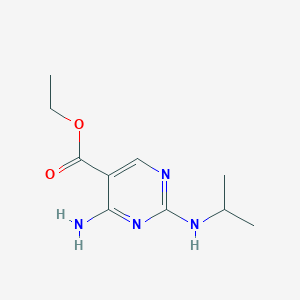![molecular formula C16H13N5O2S B276434 6-(3,5-dimethoxyphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276434.png)
6-(3,5-dimethoxyphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,5-dimethoxyphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the triazolothiadiazole family, known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 6-(3,5-dimethoxyphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions . The reaction conditions often include the use of solvents like ethanol or acetic acid, and the process may be catalyzed by acids such as hydrochloric acid or sulfuric acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-(3,5-dimethoxyphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit shikimate dehydrogenase, an enzyme crucial for the biosynthesis of aromatic amino acids in bacteria . This inhibition disrupts bacterial growth and replication, making it an effective antimicrobial agent. Additionally, its anticancer activity is attributed to its ability to inhibit enzymes involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Compared to other triazolothiadiazole derivatives, 6-(3,5-dimethoxyphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique substitution pattern, which enhances its biological activity and selectivity . Similar compounds include:
3,6-Disubstituted 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles: These compounds have been studied for their antimicrobial and anticancer properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities, including enzyme inhibition and anti-inflammatory effects.
Properties
Molecular Formula |
C16H13N5O2S |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
6-(3,5-dimethoxyphenyl)-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H13N5O2S/c1-22-11-7-10(8-12(9-11)23-2)15-20-21-14(18-19-16(21)24-15)13-5-3-4-6-17-13/h3-9H,1-2H3 |
InChI Key |
ONBOJUVGPIZYOV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=N4)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=N4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]-2-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B276352.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-cyano-2-(1-piperidinyl)-4-pyrimidinyl]acetamide](/img/structure/B276354.png)
![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-cyano-2-(4-morpholinyl)-4-pyrimidinyl]acetamide](/img/structure/B276355.png)
![N-[5-cyano-2-(4-morpholinyl)-4-pyrimidinyl]-2-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B276357.png)



![4-Amino-2-[(2-oxopropyl)sulfanyl]-5-pyrimidinecarbonitrile](/img/structure/B276366.png)
![N-{[(4-amino-5-cyano-2-pyrimidinyl)sulfanyl]acetyl}-N'-methylurea](/img/structure/B276367.png)
![2-[(4-amino-5-cyano-2-pyrimidinyl)sulfanyl]-N-[4-(aminosulfonyl)phenyl]acetamide](/img/structure/B276368.png)




